REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][C:8]([CH3:10])=[C:7]([C:11](Cl)=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:14].[Li+]>C1COCC1.O>[C:1]([C:5]1[O:9][C:8]([CH3:10])=[C:7]([C:11]([OH:12])=[O:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.341 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(O1)C)C(=O)Cl
|
Name
|
|
Quantity
|
0.107 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
2 h |
Name
|
5-tert-butyl-2-methylfuran-3-carboxylic acid
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(O1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |